Peyssonenyne B

Descripción

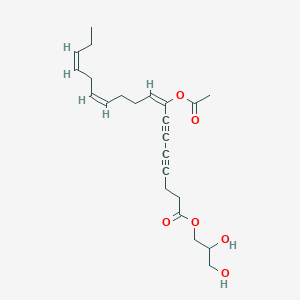

Peyssonenyne B is a marine-derived oxylipin enediyne isolated from the red alga Peyssonnelia caulifera. It was first reported by McPhail et al. Initial structural characterization proposed a geometric isomerism at the acetoxyenediyne moiety, distinguishing it from Peyssonenyne A. However, a total synthesis study by García-Domínguez et al. (2011) revised its structure, confirming the Z-geometry of the enediyne system through advanced NMR techniques, including EXSIDE gradient HSQC . This structural revision clarified discrepancies in earlier bioactivity assessments and enabled precise structure-activity relationship (SAR) studies.

Propiedades

Fórmula molecular |

C23H30O6 |

|---|---|

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

2,3-dihydroxypropyl (8E,12Z,15Z)-8-acetyloxyoctadeca-8,12,15-trien-4,6-diynoate |

InChI |

InChI=1S/C23H30O6/c1-3-4-5-6-7-8-9-12-15-22(29-20(2)25)16-13-10-11-14-17-23(27)28-19-21(26)18-24/h4-5,7-8,15,21,24,26H,3,6,9,12,14,17-19H2,1-2H3/b5-4-,8-7-,22-15+ |

Clave InChI |

WCLDOFZIDWTNDW-WMZRPHTMSA-N |

SMILES isomérico |

CC/C=C\C/C=C\CC/C=C(\C#CC#CCCC(=O)OCC(CO)O)/OC(=O)C |

SMILES canónico |

CCC=CCC=CCCC=C(C#CC#CCCC(=O)OCC(CO)O)OC(=O)C |

Sinónimos |

peyssonenyne B |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Peyssonenyne B can undergo various chemical reactions that modify its structure and potentially enhance its biological activity. These reactions are studied using kinetic analysis to understand reaction rates and mechanisms, as well as spectroscopic techniques to monitor changes in molecular structure over time. While the exact chemical reactions that Peyssonenyne B undergoes are not detailed in the provided search results, understanding the types of reactions alkaloids typically participate in, along with the general reactivity of organic compounds, provides insight.

General Classes of Chemical Reactions

While specific reaction data for Peyssonenyne B is not available in the search results, understanding common types of chemical reactions is helpful :

-

Synthesis Reactions : These involve combining two or more reactants to form a single product .

-

Decomposition Reactions : These involve breaking down a single reactant into two or more products.

-

Displacement Reactions : These involve replacing one element in a compound with another .

-

Acid-Base Reactions : These involve the transfer of protons (H+) between reactants.

-

Redox Reactions : These involve the transfer of electrons between reactants, with one substance being oxidized and another reduced .

Factors Influencing Chemical Reactions

Several factors can influence the rate and outcome of chemical reactions :

-

Temperature: Higher temperatures generally increase reaction rates .

-

Concentration: Higher reactant concentrations can increase reaction rates3.

-

Catalysts: Catalysts can speed up reactions by lowering the activation energy .

-

Solvent: The choice of solvent can affect reaction rates and selectivity .

Importance of Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing chemical reactions . Reaction mechanisms describe the step-by-step sequence of events that occur during a chemical reaction . Knowledge of the mechanism allows for:

-

Prediction of Products: Understanding the mechanism helps predict the products formed under different conditions .

-

Optimization of Reaction Conditions: By understanding the mechanism, reaction conditions such as temperature, pressure, and catalyst can be optimized to improve yield and selectivity .

-

Control of Selectivity: Knowledge of the mechanism allows for the design of strategies to favor the formation of a desired product over undesired byproducts .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Peyssonenyne A

- Source : Co-isolated with Peyssonenyne B from Peyssonnelia caulifera .

- Structural Similarity : Originally proposed as the E-isomer of Peyssonenyne B at the acetoxyenediyne moiety. Post-revision, both compounds share the enediyne backbone but differ in stereochemistry .

- Bioactivity : Exhibits weaker DNMT inhibition (IC₅₀ = 8.2 µM) compared to Peyssonenyne B (IC₅₀ = 3.5 µM), highlighting the critical role of Z-geometry in potency .

- Synthesis : Synthesized alongside Peyssonenyne B using a stereoselective enediyne assembly strategy, with geometry confirmed by ³J coupling constants .

Comparison with Functionally Similar Compounds

Parthenolide

- Source : Sesquiterpene lactone from Tanacetum parthenium .

- Functional Similarity : Modulates DNA methylation via indirect mechanisms, such as reactive oxygen species (ROS) induction, rather than direct DNMT binding .

- Bioactivity : Reduces global DNA methylation by 40% in leukemia cells at 10 µM, compared to Peyssonenyne B’s 60% reduction at 5 µM .

- Advantage : Broader epigenetic effects (e.g., histone modification) but lacks the specificity of Peyssonenyne B .

Rhazinilam and Rhazinicine

- Source : Indole alkaloids synthesized via gold-catalyzed cyclization .

- Functional Overlap: Inhibit tubulin polymerization, but Sugimoto et al. (2013) noted incidental DNMT inhibition at high concentrations (IC₅₀ > 20 µM) .

- Limitation : Weak epigenetic activity compared to Peyssonenyne B, emphasizing the uniqueness of enediyne-based DNMT targeting .

Data Tables

Table 1: Structural and Functional Comparison of Peyssonenyne B and Analogous Compounds

| Compound | Source/Origin | Key Structural Features | DNMT Inhibition (IC₅₀) | Key Mechanism |

|---|---|---|---|---|

| Peyssonenyne B | Peyssonnelia caulifera | Z-Acetoxyenediyne, lipid tail | 3.5 µM | Direct DNMT binding |

| Peyssonenyne A | Peyssonnelia caulifera | E-Acetoxyenediyne, lipid tail | 8.2 µM | Direct DNMT binding |

| Fluorinated Analog | Synthetic (García-Domínguez) | Z-Acetoxyenediyne, fluorinated tail | 1.8–2.4 µM | Enhanced DNMT affinity |

| Parthenolide | Tanacetum parthenium | Sesquiterpene lactone | 10 µM (global effect) | ROS-mediated indirect inhibition |

| Rhazinilam | Synthetic (Sugimoto) | Indole alkaloid | >20 µM | Tubulin/DNMT dual inhibition |

Discussion of Research Findings

- Structural Determinants : The Z-geometry of Peyssonenyne B’s enediyne moiety is critical for DNMT inhibition, as evidenced by reduced activity in the E-isomer (Peyssonenyne A) .

- Synthetic Optimization : Fluorination of the lipid tail improves potency but introduces cytotoxicity, suggesting future work should balance hydrophobicity and biocompatibility .

- Functional Divergence: Unlike broad-spectrum agents like parthenolide, Peyssonenyne B offers targeted DNMT inhibition, advantageous for precision oncology .

Q & A

Basic Research Questions

Q. What are the foundational methodologies for isolating Peyssonenyne B from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves bioassay-guided fractionation using techniques like column chromatography (silica gel, Sephadex) and HPLC. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC-DAD/ELSD). Ensure reproducibility by cross-referencing spectral data with published literature and using internal standards for calibration .

- Data Consideration : Include retention times, values, and spectral peaks (e.g., -NMR δ values) in supplementary materials to enable replication .

Q. How should researchers design initial bioactivity assays for Peyssonenyne B to ensure statistical rigor?

- Methodological Answer : Use dose-response assays (e.g., IC determination) with positive/negative controls. Employ triplicate measurements and statistical tests (t-test, ANOVA) to assess significance. For cell-based assays, include viability controls (e.g., MTT assay) to rule out cytotoxicity artifacts .

- Experimental Design : Predefine acceptance criteria for data outliers and use software like GraphPad Prism for dose-response curve fitting .

Advanced Research Questions

Q. How can contradictory bioactivity data for Peyssonenyne B across studies be systematically resolved?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, solvent systems). Replicate conflicting experiments under standardized protocols. Use multivariate analysis (e.g., PCA) to isolate confounding factors such as compound degradation or impurity interference .

- Case Example : If Study A reports antifungal activity while Study B does not, compare fungal strains, culture media, and compound concentrations used. Validate stability via LC-MS post-assay .

Q. What advanced strategies optimize the total synthesis of Peyssonenyne B while minimizing side reactions?

- Methodological Answer : Employ retrosynthetic analysis to identify critical steps (e.g., stereoselective epoxidation). Use computational tools (DFT, molecular modeling) to predict reaction pathways. Optimize reaction conditions (temperature, catalysts) via Design of Experiments (DoE) to reduce byproducts .

- Data-Driven Approach : Track reaction progress with in-situ FTIR or NMR and characterize intermediates via X-ray crystallography to confirm stereochemistry .

Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate Peyssonenyne B’s mechanism of action?

- Methodological Answer : Combine bioactivity data with multi-omics profiling (RNA-seq, LC-MS/MS proteomics). Use pathway enrichment tools (KEGG, STRING) to identify perturbed biological networks. Validate targets via CRISPR/Cas9 knockout or siRNA silencing .

- Validation : Correlate omics findings with phenotypic assays (e.g., apoptosis markers) and cross-reference with known pathways using databases like ChEMBL .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical reproducibility in Peyssonenyne B research?

- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Use version-control software (e.g., Git) for code and data .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for biological material usage (e.g., marine samples) per Nagoya Protocol .

Q. How should researchers address variability in natural product yields from Peyssonenyne B-producing organisms?

- Methodological Answer : Standardize cultivation conditions (light, temperature, nutrients) and use metabolomics (LC-HRMS) to monitor secondary metabolite flux. Apply statistical shrinkage methods (e.g., Lasso regression) to identify yield predictors from environmental variables .

Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting dose-response heterogeneity in Peyssonenyne B studies?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability. Apply bootstrap resampling to estimate confidence intervals for IC values. For non-linear responses, compare model fits (e.g., Hill vs. Logit) via AIC/BIC criteria .

Q. How can researchers enhance the rigor of structure-activity relationship (SAR) studies for Peyssonenyne B analogs?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.